3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, a 1,2,4-oxadiazole ring, and various substituents such as a fluorobenzyl and a methylthiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Oxadiazole Ring: The 1,2,4-oxadiazole ring is often introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Substitution Reactions: The fluorobenzyl and methylthiophenyl groups are introduced through nucleophilic substitution reactions, often using appropriate halides and thiols under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the quinazoline core is particularly noteworthy, as many quinazoline derivatives are known for their pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The quinazoline core is known to inhibit certain kinases, which are enzymes involved in cell signaling pathways. The oxadiazole ring may contribute to binding interactions with proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
3-(4-fluorobenzyl)-7-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione: Similar structure but lacks the methylthio group.
3-(4-chlorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.
Uniqueness
The presence of both the fluorobenzyl and methylthiophenyl groups in 3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione makes it unique. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H17FN4O3S |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17FN4O3S/c1-33-18-9-4-15(5-10-18)21-27-22(32-28-21)16-6-11-19-20(12-16)26-24(31)29(23(19)30)13-14-2-7-17(25)8-3-14/h2-12H,13H2,1H3,(H,26,31) |
InChI Key |
GKBJPXIFYJAVCN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
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